Home > Products > Screening Compounds P139561 > N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]pyrrolidin-3-yl}acetamide
N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]pyrrolidin-3-yl}acetamide -

N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]pyrrolidin-3-yl}acetamide

Catalog Number: EVT-5678047
CAS Number:
Molecular Formula: C20H26N4O3
Molecular Weight: 370.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Although a specific synthesis procedure for this particular compound is not available in the provided literature, a plausible synthetic route can be proposed based on similar compounds and known reactions []:

Applications
  • Medicinal Chemistry: The structural similarity to compounds discussed in the provided papers [, , , , ] indicates possible applications in the development of novel therapeutics. For instance, it could be investigated for its potential as an anti-inflammatory agent, an anticonvulsant, or even a modulator of chemokine receptors, as these activities have been explored for similar compounds.
  • Acridine and pyrrolidine-2,5-diones: Found in compounds investigated for cholinesterase inhibition, anti-inflammatory, and anticonvulsant activity [].
  • κ-opioid receptor antagonists: Compounds with diverse structures, often featuring a piperidine ring and various aromatic substituents [].
  • Benzimidazole derivatives: Studied for their activity as modulators of chemokine receptors and as potential therapeutic agents for various diseases [, ].

3-(7-bromo-9-chloro-1,2,3,4-tetrahydroacridin-4-yl)-1-(3-nitrophenyl)pyrrolidine-2,5-dione

    Compound Description: This compound exhibited potential as an acetylcholinesterase inhibitor due to its high binding free energy (-13.7 kcal/mol) and hydrogen bonds with two amino acid residues (Ser200, His440) [].

    Relevance: Although this compound does not share the imidazole or methoxyphenyl groups present in "N-{(3S,4R)-4-(4-methoxyphenyl)-1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]pyrrolidin-3-yl}acetamide", both compounds contain a pyrrolidine-2,5-dione core. This structural similarity suggests potential overlap in their biological activities, particularly considering the focus on pyrrolidine-2,5-dione derivatives as potential therapeutic agents in the research [].

(4S/4R)-4-[(3R/3S)-1-(3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]-1,2,3,4,5,6,7,8-octahydroacridine-4-carbonitrile

    Compound Description: This compound demonstrated promising anti-inflammatory activity, even surpassing reference drugs celecoxib and indomethacin in docking studies [].

    Relevance: Similar to the previous compound, this molecule shares the pyrrolidine-2,5-dione core with "N-{(3S,4R)-4-(4-methoxyphenyl)-1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]pyrrolidin-3-yl}acetamide". Additionally, both compounds incorporate a nitrophenyl substituent on the pyrrolidine ring, further strengthening their structural similarity. This resemblance suggests potential shared properties in terms of their interactions with biological targets and potential therapeutic applications [].

Properties

Product Name

N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]pyrrolidin-3-yl}acetamide

IUPAC Name

N-[(3S,4R)-4-(4-methoxyphenyl)-1-[3-(2-methylimidazol-1-yl)propanoyl]pyrrolidin-3-yl]acetamide

Molecular Formula

C20H26N4O3

Molecular Weight

370.4 g/mol

InChI

InChI=1S/C20H26N4O3/c1-14-21-9-11-23(14)10-8-20(26)24-12-18(19(13-24)22-15(2)25)16-4-6-17(27-3)7-5-16/h4-7,9,11,18-19H,8,10,12-13H2,1-3H3,(H,22,25)/t18-,19+/m0/s1

InChI Key

VZBYXPJSSSQWLA-RBUKOAKNSA-N

SMILES

CC1=NC=CN1CCC(=O)N2CC(C(C2)NC(=O)C)C3=CC=C(C=C3)OC

Canonical SMILES

CC1=NC=CN1CCC(=O)N2CC(C(C2)NC(=O)C)C3=CC=C(C=C3)OC

Isomeric SMILES

CC1=NC=CN1CCC(=O)N2C[C@H]([C@@H](C2)NC(=O)C)C3=CC=C(C=C3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.